molecular formula C32H45N5O3S B1663632 Desthiazolylmethyloxycarbonyl Ritonavir CAS No. 176655-55-3

Desthiazolylmethyloxycarbonyl Ritonavir

Número de catálogo: B1663632
Número CAS: 176655-55-3
Peso molecular: 579.8 g/mol
Clave InChI: IQKWCORIMSRQGZ-AMEOFWRWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Ritonavir es un inhibidor de la proteasa del VIH que se utiliza ampliamente en combinación con otros agentes antivirales para aumentar su eficacia. Los metabolitos del ritonavir se forman a través de su biotransformación en el cuerpo, principalmente involucrando el sistema enzimático del citocromo P450, particularmente CYP3A4 y en menor medida CYP2D6 . Estos metabolitos desempeñan un papel crucial en la farmacocinética y farmacodinámica del ritonavir.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de metabolitos de ritonavir implica las vías metabólicas en el hígado. El metabolito principal, el derivado de oxidación de isopropiltiazol, se forma a través de la oxidación de la porción de isopropiltiazol . Este proceso es facilitado por las enzimas del citocromo P450.

Métodos de producción industrial: La producción industrial de metabolitos de ritonavir no se realiza normalmente, ya que estos metabolitos se producen naturalmente en el cuerpo después de la administración de ritonavir. Los estudios in vitro y la síntesis de laboratorio pueden realizarse para estudiar estos metabolitos utilizando microsomas hepáticos y enzimas recombinantes .

Análisis De Reacciones Químicas

Actividad Biológica

Desthiazolylmethyloxycarbonyl Ritonavir (DTMCR) is a notable metabolite of Ritonavir, an HIV protease inhibitor. Understanding the biological activity of DTMCR is crucial as it offers insights into its pharmacological properties and potential therapeutic applications. This article provides a comprehensive overview of DTMCR's biological activity, including its interaction with cytochrome P450 enzymes, its efficacy in clinical settings, and relevant case studies.

Ritonavir primarily functions as a potent inhibitor of HIV-1 protease, but it also significantly interacts with cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. DTMCR, as a metabolite, exhibits distinct binding characteristics to CYP3A4 compared to Ritonavir.

  • Binding Affinity : DTMCR binds to CYP3A4 reversibly and with approximately 70-fold weaker affinity than Ritonavir. The dissociation constant (KsK_s) for DTMCR is higher than that of Ritonavir, indicating that while it can still interact with the enzyme, it does so less effectively .
  • Inhibition Mechanism : Research indicates that Ritonavir acts as a high-affinity type II ligand that irreversibly binds to CYP3A4, causing significant changes in the enzyme's redox properties. In contrast, DTMCR's binding is characterized by a biphasic reaction pattern across varying concentrations, suggesting a different kinetic profile .

Comparative Binding Data

The following table summarizes key binding characteristics of DTMCR and Ritonavir to CYP3A4:

CompoundType of BindingBinding Affinity (KsK_s)Mechanism of Action
RitonavirIrreversible50 nMType II ligand; lowers heme redox potential
DTMCRReversible0.43 μMWeaker interaction; dissociates under dilution

Clinical Efficacy and Case Studies

The clinical relevance of DTMCR has been explored in various studies, particularly regarding its effectiveness in treating conditions like COVID-19. However, evidence suggests limited efficacy.

  • COVID-19 Treatment Trials : In the RECOVERY trial involving hospitalized patients with COVID-19, the combination therapy of lopinavir-ritonavir did not show significant clinical benefits compared to standard care. The primary outcome of 28-day mortality rates was similar between treatment groups, indicating that while Ritonavir has antiviral properties, its metabolite DTMCR may not enhance therapeutic outcomes in this context .
  • Adverse Effects : Patients treated with lopinavir-ritonavir experienced gastrointestinal symptoms more frequently than those receiving standard care. This highlights the importance of monitoring adverse effects when considering therapies involving these compounds .

Research Findings

Recent studies have focused on elucidating the pharmacokinetics and dynamics of DTMCR:

  • Spectroscopic Studies : Research utilizing spectroscopic techniques has shown that DTMCR does not significantly alter NADPH consumption by cytochrome P450 reductase but does affect electron flow within CYP3A4. This suggests that while DTMCR interacts with CYP3A4, it may not have the same profound inhibitory effects as Ritonavir .
  • Metabolic Pathways : The metabolic pathway leading to the formation of DTMCR involves the removal of the thiazole moiety from Ritonavir, which alters its biological activity and interaction profile with CYP3A4 .

Propiedades

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKWCORIMSRQGZ-AMEOFWRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466763
Record name UNII-34F916N28Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176655-55-3
Record name A-98498
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-34F916N28Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-98498
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34F916N28Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desthiazolylmethyloxycarbonyl Ritonavir
Reactant of Route 2
Desthiazolylmethyloxycarbonyl Ritonavir
Reactant of Route 3
Desthiazolylmethyloxycarbonyl Ritonavir
Reactant of Route 4
Reactant of Route 4
Desthiazolylmethyloxycarbonyl Ritonavir
Reactant of Route 5
Desthiazolylmethyloxycarbonyl Ritonavir
Reactant of Route 6
Reactant of Route 6
Desthiazolylmethyloxycarbonyl Ritonavir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.